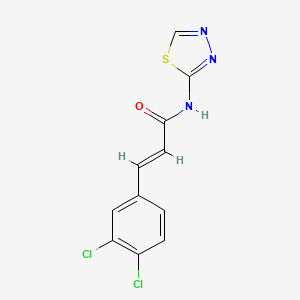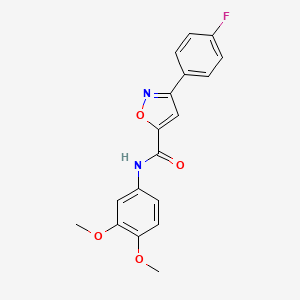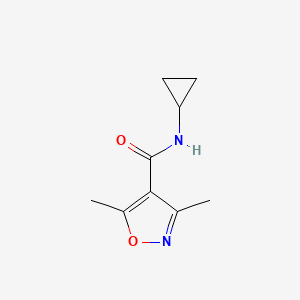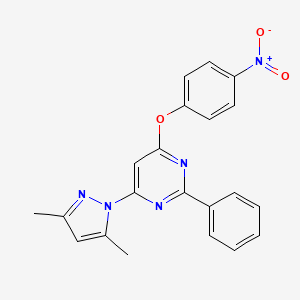
3-(3,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacrylamide
Description
This compound belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring, a sulfur atom, and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been explored for various applications in materials science, pharmaceuticals, and agriculture.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions. For example, the synthesis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole involves the reflux of formaldehyde with ammonium chloride in ethanol, yielding a Mannich base derivative, which is further processed through esterification, hydrazinolysis, and Schiff base formation to yield various formazan derivatives with potential antimicrobial activities (Sah et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of these compounds can be characterized using techniques like X-ray diffraction, which provides insights into their geometric and electronic properties. For instance, 2-(2,4-dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one exhibits specific crystallographic features indicating intermolecular hydrogen bonding and a twisted conformation of the thiazolidinone ring, suggesting the importance of molecular geometry in their reactivity and potential biological activities (Wan et al., 2007).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitution, cyclization, and condensation, to form a wide range of derivatives with diverse chemical properties. The functional groups in these molecules, such as amides, sulfonamides, and esters, play a crucial role in their reactivity.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its formulation in various applications. For example, specific derivatives have been found to crystallize in distinct crystal systems with unique cell parameters, indicating the influence of substituents on their physical characteristics.
Chemical Properties Analysis
1,3,4-Thiadiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and herbicidal activities, which are attributed to their structural features and the presence of specific functional groups. Molecular docking studies and theoretical calculations, such as density functional theory (DFT), provide insights into their interaction mechanisms with biological targets and their electronic properties (Pavlova et al., 2022).
properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3OS/c12-8-3-1-7(5-9(8)13)2-4-10(17)15-11-16-14-6-18-11/h1-6H,(H,15,16,17)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNVPVCRYCREC-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=NN=CS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=NN=CS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4541704.png)

![5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4541724.png)
![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)

![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)



![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)